molecular formula C20H17N3O2S B2664179 N-(4-{3-methylimidazo[2,1-b][1,3]thiazol-6-yl}phenyl)-2-phenoxyacetamide CAS No. 893985-30-3

N-(4-{3-methylimidazo[2,1-b][1,3]thiazol-6-yl}phenyl)-2-phenoxyacetamide

Cat. No.: B2664179
CAS No.: 893985-30-3
M. Wt: 363.44
InChI Key: BIFWDAFCQABTBC-UHFFFAOYSA-N
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Description

N-(4-{3-methylimidazo[2,1-b][1,3]thiazol-6-yl}phenyl)-2-phenoxyacetamide is a complex organic compound that features a unique combination of imidazole, thiazole, and phenyl groups. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-{3-methylimidazo[2,1-b][1,3]thiazol-6-yl}phenyl)-2-phenoxyacetamide typically involves multi-step organic reactions. One common approach starts with the preparation of 4-{3-methylimidazo[2,1-b][1,3]thiazol-6-yl}aniline, which is then reacted with 2-phenoxyacetyl chloride under basic conditions to form the desired compound .

Industrial Production Methods

Industrial production methods for this compound may involve the use of microwave-assisted synthesis to enhance reaction rates and yields. This method is advantageous due to its efficiency and the ability to control reaction conditions precisely .

Chemical Reactions Analysis

Types of Reactions

N-(4-{3-methylimidazo[2,1-b][1,3]thiazol-6-yl}phenyl)-2-phenoxyacetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(4-{3-methylimidazo[2,1-b][1,3]thiazol-6-yl}phenyl)-2-phenoxyacetamide has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including antimicrobial, anticancer, and anti-inflammatory activities.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of N-(4-{3-methylimidazo[2,1-b][1,3]thiazol-6-yl}phenyl)-2-phenoxyacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to alterations in cellular pathways and biological processes .

Comparison with Similar Compounds

Similar Compounds

  • 4-{3-methylimidazo[2,1-b][1,3]thiazol-6-yl}aniline
  • 2-phenoxyacetamide derivatives
  • Benzo[d]imidazo[2,1-b]thiazole derivatives

Uniqueness

N-(4-{3-methylimidazo[2,1-b][1,3]thiazol-6-yl}phenyl)-2-phenoxyacetamide is unique due to its combination of imidazole, thiazole, and phenyl groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications .

Properties

IUPAC Name

N-[4-(3-methylimidazo[2,1-b][1,3]thiazol-6-yl)phenyl]-2-phenoxyacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17N3O2S/c1-14-13-26-20-22-18(11-23(14)20)15-7-9-16(10-8-15)21-19(24)12-25-17-5-3-2-4-6-17/h2-11,13H,12H2,1H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIFWDAFCQABTBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC2=NC(=CN12)C3=CC=C(C=C3)NC(=O)COC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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